9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate

Description

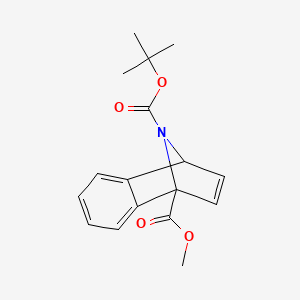

9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate is a bicyclic compound featuring a 1,4-dihydro-1,4-epiminonaphthalene core with methyl and tert-butyl ester groups at positions 1 and 9, respectively. The epiminonaphthalene scaffold incorporates a nitrogen atom within the bridge, distinguishing it from purely hydrocarbon-based bicyclic systems. The tert-butyl ester group enhances steric protection and stability under acidic conditions, while the methyl ester offers a balance between reactivity and solubility .

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

11-O-tert-butyl 1-O-methyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1,11-dicarboxylate |

InChI |

InChI=1S/C17H19NO4/c1-16(2,3)22-15(20)18-13-9-10-17(18,14(19)21-4)12-8-6-5-7-11(12)13/h5-10,13H,1-4H3 |

InChI Key |

YSTSNXFQWRQCSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C=CC1(C3=CC=CC=C23)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 2-(Phenylsulfonyl)-1,4-Dihydro-1,4-Epiminonaphthalene-9-Carboxylate

Procedure :

The core intermediate is reacted with ethynyl phenyl sulfone in dry dichloromethane (DCM) at room temperature to afford the sulfonylated product in approximately 77% yield.Mechanism Insight :

The reaction is proposed to proceed via in situ generation of an isoindole intermediate that undergoes cycloaddition with ethynyl phenyl sulfone.

Synthesis of tert-Butyl 2-(Phenylthio)-1,4-Dihydro-1,4-Epiminonaphthalene-9-Carboxylate

Procedure :

The core scaffold is refluxed with benzenesulfenyl chloride in a hexane/DCM mixture under argon atmosphere. The reaction is rapid, completed within minutes, and affords the phenylthio derivative after solvent removal and chromatographic purification.Yield and Purity :

The product is obtained in high purity, confirmed by NMR and HRMS, with yields typically above 80%.

Oxidation to Bis(Phenylsulfonyl) Derivatives

The phenylthio-substituted intermediate undergoes oxidation to the corresponding bis(phenylsulfonyl) derivative using meta-chloroperbenzoic acid (m-CPBA).

Reaction Conditions :

The oxidation is performed in DCM at 0 °C, with slow addition of m-CPBA solution to control exothermicity. After completion, the reaction mixture is quenched with aqueous sodium thiosulfate to remove excess oxidant.Outcome :

This step yields tert-butyl 2,3-bis(phenylsulfonyl)-1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate with high selectivity and purity.

Lithiation and Further Functionalization

Lithiation Step :

The sulfonylated intermediate is subjected to β-metalation using n-butyllithium (n-BuLi) in anhydrous THF at -90 °C. This highly controlled low-temperature reaction allows for selective deprotonation at the β-position relative to the sulfonyl groups.Electrophilic Quenching :

The lithiated intermediate is then treated with benzene sulfonyl fluoride to introduce additional sulfonyl functionality, yielding meso-compounds relevant to the target molecule.Workup and Purification :

The reaction mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

Methylation and Final Ester Formation

Methylation :

The introduction of the methyl ester group at the 1-position is typically achieved via esterification reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by direct esterification of the corresponding acid with methanol in the presence of acid catalysts.Protection Strategy :

The tert-butyl ester at the 9-position provides stability during these transformations and can be retained or selectively removed depending on the synthetic goals.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 1,4-Dihydro-1,4-Epiminonaphthalene-9-carboxylate (13) | Activated Mg, N-Boc-pyrrole, o-fluorobromobenzene, THF, reflux, argon | 70-80 | Core scaffold formation |

| 2 | tert-Butyl 2-(Phenylsulfonyl)-1,4-epiminonaphthalene-9-carboxylate (17) | Ethynyl phenyl sulfone, DCM, rt | 77 | Sulfonylation via cycloaddition |

| 3 | tert-Butyl 2-(Phenylthio)-1,4-epiminonaphthalene-9-carboxylate (19) | Benzenesulfenyl chloride, hexane/DCM, reflux | >80 | Sulfenylation |

| 4 | tert-Butyl 2,3-bis(phenylsulfonyl)-1,4-epiminonaphthalene-9-carboxylate (18) | m-CPBA, DCM, 0 °C | High | Oxidation of bisulfide |

| 5 | meso-18 (lithiated intermediate) | n-BuLi, THF, -90 °C; benzene sulfonyl fluoride | 60 | β-Metalation and sulfonyl fluoride addition |

| 6 | Final methyl ester derivative | Methylating agent, base/acid catalysis | Variable | Methyl ester formation |

Research Findings and Optimization Notes

The initial synthetic route involving tetrazine-mediated isoindole generation was abandoned due to cost and side-product formation, favoring the benzenesulfenyl chloride reflux method for better scalability and yield.

The oxidation step using m-CPBA is crucial for introducing sulfone groups, which significantly influence the electronic properties and reactivity of the molecule.

Strict control of temperature during lithiation (-90 °C) is essential to prevent side reactions and ensure regioselective metalation.

The synthetic strategy has been demonstrated to be scalable to multigram quantities without loss of enantioselectivity or yield, indicating robustness for potential industrial application.

Chemical Reactions Analysis

Types of Reactions

9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, fully saturated analogs, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Antioxidant Properties : Research indicates that compounds similar to 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and has potential applications in nutraceutical formulations.

Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents in pharmaceuticals .

Medicinal Chemistry Applications

Drug Development : The structural characteristics of this compound allow for modifications that can enhance its pharmacological profiles. Researchers are exploring its potential as a lead compound for designing drugs targeting specific diseases such as cancer and neurodegenerative disorders.

Biological Mechanisms : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing. Understanding these pathways can lead to improved therapeutic strategies and better-targeted drug designs .

Case Studies

Several studies have documented the efficacy of compounds related to this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |

| Study C | Drug Development | Identified potential as a scaffold for synthesizing new anticancer agents through structure-activity relationship studies. |

Mechanism of Action

The mechanism of action of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Example Compound : 9-(tert-Butyl) 1-Ethyl 4-Oxo-3,9-Diazaspiro[5.5]undecane-1,9-Dicarboxylate (CAS: 2230802-75-0)

- Key Differences : Replacing the methyl ester (target compound) with an ethyl ester increases hydrophobicity and slightly reduces electrophilicity. The tert-butyl group remains consistent, ensuring comparable stability.

Example Compound : tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-d][1,4]Diazepine-7(6H)-Carboxylate (CAS: 1445951-62-1)

- Key Differences : Bromine substituents introduce electrophilic sites for cross-coupling reactions, unlike the ester-functionalized target compound.

- Implications : The presence of halogens expands utility in Suzuki-Miyaura couplings but increases toxicity risks .

Core Structure Modifications

Example Compound: 1,4-Dihydro-1,4-Methanonaphthalene (CAS: 4453-90-1)

- Key Differences: Replaces the epimino bridge (NH) with a methano bridge (CH₂), eliminating nitrogen’s electronic contributions.

- Implications: The methano derivative lacks hydrogen-bonding capability, reducing solubility in polar solvents and limiting biological interactions .

Example Compound : 6-(1,1-Dimethylethyl)-4-Ethyl-2,3-Dihydro-1,1-Dimethyl-1H-Indene (Odorant OLES)

Pharmacologically Relevant Analogues

Example Compound: tert-Butyl 1-(Aminomethyl)-6,7-Dihydro-5H-Imidazo[1,5-a][1,4]Diazepine-8(9H)-Carboxylate Hydrochloride (CAS: 2177264-35-4)

- Key Differences: An aminomethyl substituent introduces a basic site, contrasting with the neutral ester groups of the target compound.

- Implications : The amine enhances water solubility and enables salt formation, critical for drug bioavailability .

Comparative Data Table

Research Findings and Implications

- Stability : The tert-butyl ester in the target compound resists hydrolysis under acidic conditions, outperforming methyl and ethyl esters in prolonged storage .

- Reactivity: The epimino nitrogen enables coordination with metal catalysts, suggesting utility in asymmetric synthesis. Comparatively, methanonaphthalene derivatives lack this capability .

Biological Activity

Research indicates that compounds similar to 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate exhibit diverse biological activities. The epimine structure is known to interact with various biological targets, potentially influencing enzymatic pathways and cellular signaling mechanisms.

Pharmacological Properties

Studies have shown that derivatives of this compound may possess:

- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Some derivatives exhibit activity against a range of bacteria and fungi, suggesting potential as antimicrobial agents.

- Anti-inflammatory Properties : Research indicates that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antioxidant Activity Study

A study published in Organic & Biomolecular Chemistry investigated the antioxidant properties of related compounds. The results indicated that these compounds can significantly reduce oxidative stress markers in vitro, suggesting their potential use in therapeutic applications for oxidative stress-related diseases .

Antimicrobial Efficacy

In a separate investigation, derivatives of the compound were tested against various bacterial strains. The findings revealed that certain modifications to the structure enhanced antimicrobial activity, making them suitable candidates for further development as antimicrobial agents .

Anti-inflammatory Research

A recent study explored the anti-inflammatory effects of similar compounds in a mouse model. The results showed a marked reduction in inflammation markers when treated with these compounds, indicating their potential utility in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.